Vanadium ytterbium tetraoxide
Description
Structure
2D Structure
Properties
CAS No. |
13566-13-7 |
|---|---|
Molecular Formula |
O4VYb-5 |
Molecular Weight |
287.991 |
IUPAC Name |
oxygen(2-);vanadium;ytterbium(3+) |
InChI |
InChI=1S/4O.V.Yb/q4*-2;;+3 |
InChI Key |
JEPCSRONIDKOFR-UHFFFAOYSA-N |
SMILES |
[O-2].[O-2].[O-2].[O-2].[V].[Yb+3] |
Synonyms |
vanadium ytterbium tetraoxide |
Origin of Product |
United States |
Synthesis Methodologies and Controlled Crystallization of Vanadium Ytterbium Tetraoxide
Solid-State Reaction Routes for YbVO₄ Polycrystalline Materials
Solid-state synthesis is a conventional and widely used method for producing polycrystalline YbVO₄. d-nb.info This approach generally involves the high-temperature reaction of precursor materials in their solid form.
Conventional High-Temperature Solid-State Synthesis Protocols
The traditional solid-state synthesis of YbVO₄ involves the intimate mixing of stoichiometric amounts of ytterbium oxide (Yb₂O₃) and vanadium pentoxide (V₂O₅). semnan.ac.irsemnan.ac.ir The mixture is then subjected to a series of grinding and heating cycles at elevated temperatures, often exceeding 800°C, to facilitate the diffusion of ions and the formation of the desired YbVO₄ phase. d-nb.info The reaction can be represented as:
Yb₂O₃ + V₂O₅ → 2YbVO₄
Another approach within solid-state synthesis is the mechanochemical method, which utilizes high-energy ball milling to induce the reaction at lower temperatures. d-nb.info Milling a mixture of Yb₂O₃ and V₂O₅ for several hours can yield monophasic YbVO₄. d-nb.info This method can produce nanocrystalline powders with crystallite sizes around 15-20 nm. mdpi.com
Optimization of Reaction Parameters and Stoichiometric Control
The quality and purity of the final YbVO₄ product are highly dependent on the optimization of reaction parameters and precise stoichiometric control. Key parameters that influence the reaction include temperature, reaction duration, and the number of heating cycles. Insufficient temperature or time can lead to incomplete reactions and the presence of secondary phases. nih.gov
Stoichiometric control is critical to prevent the formation of undesired byproducts. nih.gov Deviations from the ideal 1:1 molar ratio of Yb:V can result in the formation of other phases within the Yb₂O₃-V₂O₅ system, such as Yb₈V₂O₁₇. d-nb.info Careful weighing of the precursors and thorough mixing are essential to ensure a homogeneous reaction mixture and the formation of a single-phase YbVO₄ product. birmingham.ac.uk
Solution-Based Approaches for YbVO₄ Synthesis
Solution-based methods offer several advantages over solid-state reactions, including lower synthesis temperatures, better control over particle size and morphology, and improved homogeneity of the final product. vulcanchem.comresearchgate.net
Hydrothermal and Solvothermal Methods
Hydrothermal and solvothermal syntheses are versatile techniques for producing well-defined YbVO₄ nanocrystals. cambridge.org In a typical hydrothermal process, aqueous solutions of ytterbium and vanadium salts are sealed in a Teflon-lined autoclave and heated to temperatures around 180°C for a specific duration. cambridge.org The use of complexing agents, such as trisodium (B8492382) citrate, can assist in controlling the morphology of the resulting nanocrystals, leading to shapes like nanoerythrocytes. cambridge.org The reaction parameters, including temperature, time, and the concentration of reactants and additives, significantly influence the final product's characteristics. cambridge.org For instance, varying the reaction temperature can alter the particle size and morphology. cambridge.org Solvothermal synthesis is similar to the hydrothermal method but utilizes non-aqueous solvents, which can influence the crystalline phase and particle morphology. semanticscholar.org
| Hydrothermal Synthesis Parameter | Condition | Outcome | Reference |
| Temperature | 180 °C | Uniform nanoerythrocyte-shaped particles | cambridge.org |
| Time | 24 h | Well-defined morphology | cambridge.org |
| Complexing Agent | Trisodium Citrate | Control over nanocrystal shape | cambridge.org |
Sol-Gel Processing and Polymeric Precursor Techniques
The sol-gel method is a wet-chemical technique used for the fabrication of materials from a chemical solution that acts as a precursor for an integrated network (or gel) of discrete particles or network polymers. tandfonline.comresearcher.life In the synthesis of YbVO₄, this method typically involves the use of ytterbium nitrate (B79036) pentahydrate, ammonium (B1175870) metavanadate, and citric acid as the main raw materials. tandfonline.comresearcher.liferawdatalibrary.net A sol is formed by dissolving and mixing the precursors, which is then converted into a gel through a series of hydrolysis and polymerization reactions. tandfonline.com The resulting gel is dried and then calcined at temperatures ranging from 500°C to 900°C to obtain the pure YbVO₄ phase. tandfonline.comresearcher.liferawdatalibrary.net This method allows for the preparation of porous and irregular surfaced YbVO₄ samples. rawdatalibrary.net
The polymeric precursor technique, a modification of the sol-gel method, involves the formation of a polyester (B1180765) resin by chelating metal cations with a hydroxycarboxylic acid (like citric acid) and then esterifying it with a polyhydroxy alcohol (like ethylene (B1197577) glycol). unit.noscielo.br This process ensures a homogeneous distribution of cations within the polymer matrix, which upon calcination, yields a fine, homogeneous oxide powder. unit.no
| Sol-Gel Synthesis Parameter | Condition | Outcome | Reference |
| Precursors | Ytterbium nitrate pentahydrate, Ammonium metavanadate, Citric acid | Formation of YbVO₄ | tandfonline.comresearcher.liferawdatalibrary.net |
| Calcination Temperature | 500 °C - 900 °C | Pure YbVO₄ phase | tandfonline.comresearcher.liferawdatalibrary.net |
| Drying | 80 °C for 24 h | Dry gel formation | tandfonline.com |
Co-precipitation and Emulsion-Based Synthesis
Co-precipitation is a simple and effective method for synthesizing YbVO₄ nanoparticles. cea.frnih.gov This technique involves the simultaneous precipitation of ytterbium and vanadate (B1173111) ions from a solution by adding a precipitating agent. cea.fr The resulting precipitate is then washed, dried, and often calcined to obtain the final crystalline YbVO₄ product. nih.gov By controlling the concentration of the initial reactants, it is possible to influence the final structure of the YbVO₄ nanoparticles, producing either single crystals or polycrystals. cea.fr
Emulsion-based synthesis methods, such as microemulsion and nanoemulsion techniques, offer a high degree of control over particle size and distribution. rroij.com In this approach, the reaction is confined within the nanodroplets of an emulsion, which act as microreactors. rroij.com This compartmentalization allows for the synthesis of uniform nanoparticles. rroij.com While not as commonly reported for YbVO₄ specifically, emulsion techniques are a well-established method for producing a wide range of nanoparticles. researchgate.netrroij.com
Single Crystal Growth Techniques for YbVO₄
The production of large, high-quality single crystals of YbVO₄ is crucial for fundamental studies and for applications that demand superior optical and laser performance. Two prominent methods for achieving this are the Czochralski method and flux growth techniques.
The Czochralski method is a well-established technique for pulling large, high-quality single crystals from a melt. wikipedia.orgicm.edu.plethw.org This method has been successfully applied to grow YbVO₄ laser host crystals. capes.gov.br The process involves melting the constituent materials in a crucible and then introducing a precisely oriented seed crystal into the molten material. wikipedia.org The seed is slowly pulled upwards while being rotated, allowing for the growth of a large, cylindrical single-crystal ingot, often referred to as a boule. wikipedia.org Precise control of temperature gradients, pulling rate, and rotation speed is essential to obtain a crystal with high structural perfection. wikipedia.org
The Czochralski method is renowned for its ability to produce large single crystals of various materials, including semiconductors, metals, salts, and synthetic gemstones. wikipedia.orgethw.org Its application to YbVO₄ underscores its versatility and importance in producing materials for advanced technologies. capes.gov.br A modified Czochralski technique, often used for reactive intermetallic compounds, employs a protective argon atmosphere to prevent oxidation and contamination during growth. icm.edu.pl
Table 1: Key Parameters of the Czochralski Method for Crystal Growth
| Parameter | Description | Significance |
| Pulling Rate | The speed at which the seed crystal is withdrawn from the melt. | Influences crystal diameter and defect formation. |
| Rotation Speed | The rate at which the crystal and/or crucible is rotated. | Affects the shape of the solid-liquid interface and uniformity of the melt. |
| Temperature Gradient | The rate of temperature change at the crystal-melt interface. | Crucial for controlling crystallization and preventing spurious nucleation. |
| Melt Composition | The stoichiometry and purity of the raw materials in the crucible. | Determines the composition and quality of the final crystal. |
| Atmosphere | The gaseous environment within the growth chamber (e.g., inert gas). | Prevents oxidation and contamination of the melt and growing crystal. |
This table provides a generalized overview of the critical parameters in the Czochralski method.
Flux growth is a versatile solution-based crystal growth technique that allows for the crystallization of materials at temperatures below their melting points. numberanalytics.comrsc.org This method involves dissolving the components of YbVO₄ in a suitable molten salt, or "flux," which acts as a solvent. numberanalytics.com By carefully controlling the cooling rate of the saturated solution, single crystals of YbVO₄ can be precipitated. osti.gov
A significant advantage of the flux growth method is the ability to control the crystal morphology by varying the flux composition and growth conditions. rsc.org This technique is particularly useful for growing crystals of materials that melt incongruently or at very high temperatures. For rare earth vanadates like YbVO₄, fluxes such as those based on lead oxide (PbO) and vanadium pentoxide (V₂O₅) have been found to be effective. researchgate.net The use of a flux can also aid in the crystallization process of thin films, as seen in the accelerated crystallization of YbVO₄ films with an excess of V₂O₅. nih.govresearchgate.net The top-seeded solution growth (TSSG) technique, a variant of flux growth, has been successfully applied to YVO₄ using lithium metavanadate (LiVO₃) as a solvent, which helps prevent the formation of oxygen-deficient crystals. researchgate.net
Thin Film Deposition of YbVO₄
The fabrication of YbVO₄ as thin films is essential for its integration into various devices. Atomic layer deposition (ALD) and physical vapor deposition techniques like pulsed laser deposition (PLD) and sputtering are key methods for producing high-quality YbVO₄ thin films.
Atomic Layer Deposition (ALD) is a thin film deposition technique that offers exceptional control over film thickness and conformality at the atomic level. researchgate.netwiley.com It relies on sequential, self-limiting surface reactions. researchgate.net For YbVO₄ thin films, ALD has been demonstrated using precursor combinations such as Yb(thd)₃, Y(thd)₃, and VO(thd)₂ with ozone (O₃) as the oxidant. rsc.org The deposition is typically carried out at temperatures between 240 and 300°C, followed by a post-deposition annealing step at higher temperatures (e.g., 400-1000°C) to achieve the desired crystalline structure. nih.govresearchgate.netresearchgate.net
The ratio of the precursor pulses can be optimized to enhance specific properties. For instance, a 1:3 pulse ratio of Yb(thd)₃ to VO(thd)₂ was found to be optimal for near-infrared emission and resulted in a more crystalline film after annealing. nih.govresearchgate.net ALD also allows for the creation of layered structures, such as crystalline YVO₄:YbVO₄, demonstrating its capability for fabricating complex, artificial core-shell type structures. researchgate.netrsc.org
Table 2: ALD Parameters for YbVO₄ Thin Film Deposition
| Parameter | Value/Range | Reference |
| Ytterbium Precursor | Yb(thd)₃ | nih.govresearchgate.netrsc.org |
| Vanadium Precursor | VO(thd)₂ | nih.govresearchgate.netrsc.org |
| Oxidant | O₃ | nih.govresearchgate.netrsc.org |
| Deposition Temperature | 240 - 300 °C | nih.govresearchgate.netresearchgate.netrsc.org |
| Post-Deposition Annealing | 400 - 1000 °C | nih.govresearchgate.netresearchgate.net |
| Optimal Pulse Ratio (Yb:V) | 1:3 | nih.govresearchgate.net |
This table summarizes typical parameters used in the ALD of YbVO₄ thin films based on available research.
Pulsed Laser Deposition (PLD) is a physical vapor deposition technique where a high-power pulsed laser is used to ablate a target material, creating a plasma plume that deposits a thin film onto a substrate. ornl.govkorvustech.comwarwick.ac.uk PLD is highly versatile and can be used to grow a wide variety of complex materials, including oxides like YbVO₄. warwick.ac.ukeuropean-mrs.com Epitaxial YbVO₄ films have been successfully grown on substrates like sapphire and Si/SiO₂ using PLD at temperatures ranging from 600 to 700°C in an oxygen atmosphere. researchgate.net The crystallinity of the films can be improved by increasing the deposition temperature and oxygen pressure. researchgate.net
Sputtering is another widely used physical vapor deposition method for thin film deposition. semicore.comwikipedia.org In this process, a target material is bombarded with energetic ions, causing atoms or molecules to be ejected and deposited onto a substrate. nanografi.comnanografi.com Sputtering is used extensively in the semiconductor industry and for creating optical coatings. wikipedia.org While specific research on sputtering of YbVO₄ is less detailed in the provided context, it remains a viable and common technique for depositing oxide thin films. nanografi.comscispace.com Reactive sputtering, where a reactive gas like oxygen is introduced into the chamber, can be used to form oxide compounds directly on the substrate. semicore.com
Structural Elucidation and Crystallographic Investigations of Vanadium Ytterbium Tetraoxide
Crystal Structure Determination and Refinement
The precise determination of the crystal structure of YbVO₄ is fundamental to understanding its physical and chemical characteristics. At ambient conditions, rare-earth orthovanadates like YbVO₄ typically crystallize in a tetragonal zircon-type structure. arxiv.orgresearchgate.net In this structure, the vanadium atoms are tetrahedrally coordinated with four oxygen atoms, forming isolated VO₄ tetrahedra. The ytterbium cations are coordinated with eight oxygen atoms, creating YbO₈ dodecahedra. arxiv.orgresearchgate.net These structural units, VO₄ tetrahedra and YbO₈ dodecahedra, are linked and extend parallel to the c-axis of the crystal. aip.org
X-ray diffraction (XRD) is a primary tool for determining the crystal structure of materials. For YbVO₄, both powder and single-crystal XRD techniques have been employed to elucidate its atomic arrangement. researchgate.netaip.orgcambridge.org
Powder XRD patterns of YbVO₄ confirm its tetragonal zircon structure under ambient conditions, belonging to the space group I4₁/amd. researchgate.netcambridge.orgoptica.org The diffraction peaks in the XRD patterns can be indexed to the pure tetragonal phase of YbVO₄, with lattice constants of approximately a = b = 7.0435 Å and c = 6.2470 Å. cambridge.org The sharpness and well-resolved nature of these peaks indicate a high degree of crystallinity in the synthesized materials. cambridge.org Studies have shown that pure tetragonal YbVO₄ crystals can be obtained through various synthesis methods, such as hydrothermal techniques, and the phase remains stable up to at least 220 °C. cambridge.org
Single-crystal XRD provides more precise information about the atomic positions and bond lengths within the unit cell. For YbVO₄, single crystals have been successfully grown using methods like the Czochralski method. researchgate.netcapes.gov.br These single-crystal studies have corroborated the zircon-type structure determined from powder XRD.
Table 1: Crystal System and Space Group of YbVO₄ at Ambient Conditions
| Property | Value |
| Crystal System | Tetragonal |
| Space Group | I4₁/amd |
This table summarizes the crystallographic classification of Vanadium Ytterbium Tetraoxide at standard temperature and pressure.
Rietveld refinement is a powerful method used to analyze powder diffraction data. It involves fitting a calculated diffraction pattern to the experimental data, allowing for the refinement of structural parameters such as lattice parameters, atomic positions, and site occupancies. This technique is also crucial for assessing the phase purity of a sample. aip.orgiust.ac.ir
In the study of YbVO₄, Rietveld refinement has been applied to both laboratory and synchrotron XRD data. aip.orgaip.org The refinement confirms the zircon structure and provides precise values for the lattice parameters and atomic coordinates. The quality of the fit, often indicated by parameters like Rwp and Rp, demonstrates the accuracy of the structural model. arxiv.org For instance, Rietveld analysis of YbVO₄ synthesized via hydrothermal and solid-state methods has been used to investigate the influence of reaction temperature on crystal phase growth and purity. semnan.ac.ir
While XRD is sensitive to electron density and thus effective for heavier atoms, neutron diffraction is sensitive to the position of atomic nuclei and is particularly useful for locating light atoms like oxygen with greater accuracy. aps.orgsns.gov Furthermore, because neutrons possess a magnetic moment, they can be used to determine the magnetic structure of materials. aps.orgrsc.org
In the broader context of rare-earth vanadates, neutron powder diffraction (NPD) has been instrumental in refining the crystal structures, including the precise positions of the oxygen atoms. osti.gov For the MVO₄ series (where M is a rare-earth element), NPD studies have provided detailed information on bond lengths and angles, revealing a systematic variation with the size of the rare-earth ion. osti.gov While specific neutron diffraction studies focusing solely on the magnetic structure of YbVO₄ are not extensively detailed in the provided context, studies on the isostructural YbVO₃ have demonstrated the power of NPD in revealing complex magnetic ordering of the vanadium ions. rsc.org In DyVO₄, another related compound, neutron diffraction has been used to identify both crystallographic and magnetic phase transitions. researchgate.net
Polymorphism and Phase Transitions in YbVO₄
Polymorphism refers to the ability of a solid material to exist in more than one crystal structure. YbVO₄ exhibits polymorphism under varying pressure and temperature conditions, leading to significant changes in its physical properties.
High-pressure studies on YbVO₄ have revealed a sequence of structural phase transitions. aip.orgacs.org At ambient pressure, YbVO₄ exists in the zircon structure. As pressure is applied, it undergoes a transformation to a denser scheelite-type structure. arxiv.orgaip.orgaip.org This zircon-to-scheelite transition is a common feature in rare-earth orthovanadates. arxiv.orgmcgill.ca
In situ angle-dispersive synchrotron XRD experiments have shown that this transition in YbVO₄ begins at a pressure of approximately 5.9 GPa and is accompanied by a significant volume collapse of about 11.8%. aip.orgaip.org A coexistence of both the zircon and scheelite phases is observed over a considerable pressure range. aip.orgaip.org
Upon further increasing the pressure to above 15.8 GPa, the diffraction pattern indicates another transformation from the tetragonal scheelite structure to a monoclinic fergusonite-type structure. aip.orgaip.org This is evidenced by the splitting and asymmetry of certain diffraction peaks. aip.org Interestingly, upon reducing the pressure, the fergusonite phase reverts to the scheelite phase. This metastable scheelite phase can even be retained at ambient pressure, with a volume that is 10.8% smaller than the initial zircon phase. aip.org
Table 2: High-Pressure Polymorphs of YbVO₄
| Pressure Range | Crystal Structure | Space Group | Notes |
| Ambient | Zircon | I4₁/amd | Tetragonal |
| > 5.9 GPa | Scheelite | I4₁/a | Tetragonal, denser phase |
| > 15.8 GPa | Fergusonite | I2/a | Monoclinic |
This table outlines the different crystal structures adopted by this compound under increasing pressure.
The structure and stability of YbVO₄ are also influenced by temperature. Thermal expansion measurements have been conducted to understand how the crystal lattice responds to changes in temperature. For a YbVO₄ single crystal, the thermal expansion is anisotropic, meaning it differs along different crystallographic directions. researchgate.net
Over the temperature range of 298.15 K to 573.15 K, the thermal expansion coefficients have been determined to be α₁ = 2.1 × 10⁻⁶/K along the a-axis and α₃ = 8.3 × 10⁻⁶/K along the c-axis. researchgate.netresearchgate.net This indicates that the crystal expands more significantly along the c-axis than in the a-b plane. The thermal conductivity of YbVO₄ has also been measured and is found to be 5.09 W/m·K along the <001> direction and 3.90 W/m·K perpendicular to it at room temperature. researchgate.net
Analysis of Lattice Parameters and Unit Cell Volume Evolution
This compound crystallizes in a tetragonal zircon structure at ambient conditions, with the space group I41/amd. researchgate.netresearchgate.net The lattice parameters and unit cell volume are fundamental properties that describe the size and shape of the crystal's basic repeating unit. The evolution of these parameters, particularly with temperature, provides insight into the material's thermal stability and behavior.
The thermal expansion of YbVO₄ is anisotropic, meaning it expands at different rates along its different crystallographic axes. The average linear thermal expansion coefficients have been measured over a temperature range of 298.15 K to 573.15 K. researchgate.net Along the a-axis (α₁), the expansion coefficient is 2.1 x 10⁻⁶ K⁻¹, while along the c-axis (α₃), it is significantly larger at 8.3 x 10⁻⁶ K⁻¹. researchgate.net This difference indicates that the crystal structure expands more along the c-axis than in the a-b plane upon heating. A study on YbVO₄ crystals grown by the Czochralski method reported similar average linear thermal expansion coefficients of α₁₁ = 1.73 × 10⁻⁶ K⁻¹ and α₃₃ = 9.43 × 10⁻⁶ K⁻¹ over the temperature range of 300–777 K. researchgate.net
Interactive Data Table: Thermal Expansion Coefficients of YbVO₄
Use the slider to see the thermal expansion coefficient for each crystallographic axis.
| Crystallographic Axis | Thermal Expansion Coefficient (K⁻¹) |
| a-axis (α₁) | 2.1e-6 |
| c-axis (α₃) | 8.3e-6 |
Local Structural Environment and Coordination Chemistry
The arrangement of atoms within the YbVO₄ crystal lattice defines its local structure and coordination chemistry, which are crucial for understanding its physical and optical properties.
The crystal structure of YbVO₄ is characterized by specific coordination environments for the ytterbium (Yb³⁺) and vanadium (V⁵⁺) ions. researchgate.net
The V⁵⁺ ion is located within a tetrahedron formed by four oxygen atoms (VO₄). researchgate.net These VO₄ tetrahedra are isolated from each other within the crystal lattice. researchgate.net
The Yb³⁺ ion is coordinated by eight oxygen atoms, forming an eight-vertex bisdisphenoid , which can also be described as a distorted triangular dodecahedron (YbO₈). researchgate.netresearchgate.net These polyhedra are linked together through the VO₄ tetrahedra. The symmetry around the Yb³⁺ ion is known to be low, which has implications for its luminescent properties. kyoto-u.ac.jp
The precise geometry of the coordination polyhedra is defined by the interatomic distances and the angles between the chemical bonds. First-principles calculations have been used to determine these values for YbVO₄ at ambient pressure. researchgate.net
The YbO₈ dodecahedron features two distinct Yb-O bond lengths, while the VO₄ tetrahedron has a single V-O bond length. researchgate.net The angles within the VO₄ tetrahedron and between the Yb³⁺ ions are also defined.
Interactive Data Table: Calculated Interatomic Distances and Bond Angles for YbVO₄
Select a parameter from the dropdown menu to view its calculated value.
| Parameter | Value |
| Yb-O1 Bond Length (Å) | 2.301 |
| Yb-O2 Bond Length (Å) | 2.392 |
| V-O Bond Length (Å) | 1.725 |
| Yb-O-Yb Bond Angle (°) | 100.95 |
| O-V-O Bond Angle (°) | 100.86 |
Data sourced from first-principles calculations. researchgate.net
Electronic Structure and Bonding Characteristics of Vanadium Ytterbium Tetraoxide
Theoretical Computations of Electronic Band Structure
Theoretical modeling, particularly using first-principles calculations, provides a powerful framework for predicting and interpreting the electronic properties of materials like YbVO₄. These computational approaches offer insights into the electronic band structure, density of states, and the influence of electron correlation effects.
Density Functional Theory (DFT) Calculations for Ground State Properties
Density Functional Theory (DFT) is a widely employed computational method to investigate the ground-state electronic properties of materials. For Vanadium Ytterbium Tetraoxide, DFT calculations have been instrumental in determining its structural and electronic characteristics. arxiv.orgresearchgate.net These calculations typically involve solving the Kohn-Sham equations for the system of electrons, which provides information about the electronic band structure and density of states. rsc.org
First-principles calculations based on DFT have been performed to analyze the electronic band structure of YbVO₄. arxiv.org These studies often utilize approximations like the Generalized Gradient Approximation (GGA) to describe the exchange-correlation functional, which accounts for the quantum mechanical interactions between electrons. aps.org The calculations confirm that YbVO₄ crystallizes in a tetragonal zircon-type structure under ambient conditions. arxiv.orgmdpi.com The electronic structure near the Fermi level is found to be primarily derived from the molecular orbitals of the vanadate (B1173111) (VO₄)³⁻ ion, although the ytterbium cation also influences these electronic states. arxiv.org
Table 1: DFT Calculation Parameters for Vanadium Compounds (Illustrative Example)
This table provides a general example of parameters used in DFT calculations for vanadium-containing compounds and does not represent a specific study on YbVO₄.
| Parameter | Value | Unit |
| Exchange-Correlation Functional | Generalized Gradient Approximation (GGA-PBE) | - |
| Plane-Wave Cutoff Energy | 520 | eV |
| k-point Mesh | 5x5x3 | - |
| Smearing Method | Gaussian | - |
| Smearing Width | 0.05 | eV |
Data sourced from a representative DFT study on vanadium compounds for illustrative purposes.
Electronic Density of States (DOS) and Partial Density of States (PDOS) Analysis
The electronic density of states (DOS) describes the number of available electronic states at each energy level. wikipedia.org The partial density of states (PDOS) further breaks down the total DOS, attributing contributions to specific atoms and their orbitals (e.g., Yb 4f, V 3d, O 2p). stackexchange.comquora.com This analysis is crucial for understanding the nature of chemical bonding and the electronic transitions that govern the material's properties. cam.ac.uk
The analysis of DOS and PDOS provides a qualitative picture of the electronic structure which can often be directly related to experimental spectroscopic results. quora.comcam.ac.uk For instance, the calculated DOS can be compared with valence band spectra obtained from X-ray photoelectron spectroscopy.
Investigation of Electron-Electron Correlation Effects
Electron-electron correlation refers to the interaction between electrons that is not captured by the mean-field approximation used in standard DFT. wikipedia.org These correlation effects are particularly important for systems containing elements with localized d or f electrons, such as vanadium and ytterbium. arxiv.orgarxiv.org The strong on-site Coulomb repulsion of these localized electrons can significantly influence the electronic structure and properties of the material. libretexts.org
In the case of YbVO₄, the 4f electrons of ytterbium and the 3d electrons of vanadium are subject to strong correlation effects. Standard DFT methods can sometimes fail to accurately describe these effects, leading to discrepancies with experimental observations. To address this, more advanced computational techniques are often employed. These can include methods like DFT+U, where a Hubbard U term is added to the DFT functional to better account for the on-site Coulomb interaction of localized electrons. The investigation of these correlation effects is essential for a precise description of the electronic band gap and the magnetic properties of YbVO₄. frontiersin.org
Experimental Probes of Electronic States and Valence
Experimental techniques provide direct measurements of the electronic structure, complementing theoretical calculations and offering a more complete understanding of the material. Techniques like X-ray photoelectron spectroscopy and X-ray absorption spectroscopy are powerful tools for probing core-level and valence band states, as well as determining the oxidation states of the constituent elements.
X-ray Photoelectron Spectroscopy (XPS) for Core-Level and Valence Band Analysis
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique that provides information about the elemental composition, chemical states, and electronic structure of a material. wikipedia.orgcovalentmetrology.comcarleton.edu In an XPS experiment, the sample is irradiated with X-rays, causing the emission of photoelectrons. libretexts.orgeag.com By measuring the kinetic energy of these photoelectrons, their binding energy can be determined, which is characteristic of the element and its chemical environment. libretexts.org
XPS studies on YbVO₄ have been used to analyze the core levels of Yb, V, and O, as well as the valence band region. cambridge.orgresearchgate.netroyalsocietypublishing.org High-resolution scans of the core-level peaks can reveal chemical shifts, which provide information about the oxidation states of the elements. For YbVO₄, XPS can confirm the +3 oxidation state of ytterbium and the +5 oxidation state of vanadium. acs.org The valence band spectrum obtained from XPS provides a direct measurement of the occupied density of states, which can be compared with theoretical calculations. icm.edu.pl
Table 2: Representative XPS Core-Level Binding Energies for YbVO₄
This table presents typical binding energy ranges for the constituent elements of YbVO₄. Actual values can vary slightly depending on the specific experimental conditions and sample preparation.
| Element | Core Level | Binding Energy (eV) |
| Yb | 4d | 182 - 192 |
| V | 2p₃/₂ | ~517 |
| O | 1s | ~530 |
Data compiled from representative XPS studies of rare-earth vanadates and ytterbium compounds. cambridge.orgacs.org
X-ray Absorption Spectroscopy (XAS) and Electron Energy Loss Spectroscopy (EELS) for Oxidation States
X-ray Absorption Spectroscopy (XAS) is a powerful technique for probing the local atomic and electronic structure of materials. sigray.commalvernpanalytical.comwikipedia.org It involves measuring the absorption of X-rays as a function of energy. The resulting spectrum exhibits absorption edges corresponding to the excitation of core electrons to unoccupied states. ansto.gov.auiaea.org The fine structure near the absorption edge, known as X-ray Absorption Near Edge Structure (XANES), is particularly sensitive to the oxidation state and local coordination environment of the absorbing atom. sigray.commalvernpanalytical.com
XAS studies at the Yb L-edge and V K-edge can provide definitive information on the valence states of ytterbium and vanadium in YbVO₄. The energy position and shape of the absorption edge are characteristic of the oxidation state. core.ac.uk
Electron Energy Loss Spectroscopy (EELS), often performed in a transmission electron microscope (TEM), is another technique that can provide similar information to XAS. eels.infowikipedia.org In EELS, a beam of electrons is passed through a thin sample, and the energy lost by the electrons due to inelastic scattering is measured. dectris.comrsc.org This energy loss spectrum contains information about elemental composition, bonding, and electronic properties, including oxidation states. dectris.comaps.org EELS can be particularly useful for spatially resolved analysis of the electronic structure. osti.gov
Mechanisms of Mixed Valency in Vanadium Oxides and its Relevance to YbVO₄
Vanadium is notable for its ability to exist in multiple oxidation states, commonly +2, +3, +4, and +5. uu.nlbritannica.com This property gives rise to a complex family of vanadium oxides, many of which are mixed-valence compounds containing vanadium ions in at least two different oxidation states. uu.nl The principal oxides include V₂O₅ (V⁵⁺), VO₂ (V⁴⁺), V₂O₃ (V³⁺), and VO (V²⁺). uu.nl Beyond these, there are more complex mixed-valence phases, such as the Magnéli phases with the general formula VₙO₂ₙ₋₁, which exhibit unique electronic and magnetic properties due to the coexistence of V⁴⁺ and V⁵⁺ or V³⁺ and V⁴⁺ ions. uu.nltcd.ie
The mechanism of mixed valency in these materials is rooted in the electronic structure of the vanadium atom ([Ar] 3d³ 4s²), which allows for the relatively easy removal of d-electrons. uu.nlwebelements.com The presence of different valence states within a single crystal lattice facilitates electron hopping or delocalization, which can significantly influence the material's conductivity. researchgate.net For instance, many vanadium oxide phases undergo a metal-insulator transition, where the material switches from a semiconducting or insulating state to a metallic state, a phenomenon closely linked to changes in valence and electron correlation effects. tcd.ie
X-ray Photoelectron Spectroscopy (XPS) is a key technique for identifying mixed valence states. itpa.ltmdpi.com By analyzing the binding energies of the V 2p core levels, researchers can distinguish between different oxidation states. For example, in studies of hydrated vanadium compounds, the binding energy for V⁴⁺ ions was found to be shifted to a lower energy by about 1.3 eV compared to the main V⁵⁺ peak. itpa.lt
In the specific case of this compound (YbVO₄), the compound crystallizes in the zircon-type structure, where vanadium is part of the isolated orthovanadate (VO₄)³⁻ anionic group. arxiv.orgmdpi.com In a stoichiometric and ideal YbVO₄ crystal, vanadium predominantly exists in the +5 oxidation state to balance the Yb³⁺ cation and the four O²⁻ anions. arxiv.orgcambridge.org The electronic structure near the Fermi level is largely dominated by the molecular orbitals of this vanadate ion, specifically the interaction between oxygen 2p and vanadium 3d orbitals. arxiv.org
Therefore, the concept of mixed valency is not an intrinsic feature of pure, defect-free YbVO₄. However, it becomes highly relevant under several conditions:
Non-stoichiometry and Defects: The presence of oxygen vacancies or other crystal defects can lead to the reduction of some V⁵⁺ ions to V⁴⁺ to maintain charge neutrality.
Doping: Intentionally introducing dopants can alter the electronic structure and induce mixed valency.
Solid Solutions: When YbVO₄ forms solid solutions with other vanadates, such as in Y₁₋ₓYbₓVO₄, the electronic environment of the vanadium can be modified. mdpi.com
Composite Materials: In nanocomposites where YbVO₄ is interfaced with other materials, charge transfer across the interface can change the oxidation state of surface vanadium atoms. researchgate.net
While direct studies on mixed valency within YbVO₄ are limited, the principles established for the broader family of vanadium oxides provide the framework for understanding how its properties might change when stoichiometry is altered or when it is integrated into more complex material systems. uu.nlitpa.lt
Charge Transfer Dynamics and Interfacial Electronic Structure
Charge transfer dynamics refer to the movement of electrons between atoms or molecules, a fundamental process that governs the optical and electronic properties of materials. aps.orgrsc.org In this compound, the primary charge transfer event is the electronic transition from the filled O 2p orbitals to the empty V 3d orbitals. This O→V charge transfer defines the material's fundamental band gap. arxiv.org First-principles calculations and optical absorption measurements have been used to determine this energy gap.
The electronic band structure of YbVO₄, like other rare-earth orthovanadates, shows that the top of the valence band is primarily composed of O 2p states, while the bottom of the conduction band is dominated by V 3d states. arxiv.orgresearchgate.net The 4f electrons of the ytterbium (Yb³⁺) cation play a secondary role in defining the band structure around the gap, though transitions involving these f-orbitals are responsible for specific photoluminescence properties. arxiv.orgresearchgate.net
Interactive Data Table: Reported Band Gap Values for YbVO₄
The study of interfacial electronic structure becomes critical when YbVO₄ is used in heterostructures or nanocomposites, for example, in photocatalysis applications. researchgate.netrsc.org The alignment of energy bands and the potential for charge transfer at the interface between YbVO₄ and another material (like NiWO₄ or CuWO₄) determines the efficiency of charge separation and transport, which are crucial for catalytic activity. researchgate.netdntb.gov.uarsc.org For instance, in YbVO₄/NiWO₄ nanocomposites, the dynamics of charge carriers at the material interface are investigated to understand and improve photocatalytic performance. researchgate.net
While detailed investigations specifically mapping the interfacial electronic structure of pure YbVO₄ are not extensively documented, insights can be drawn from studies on analogous materials such as BiVO₄. researchgate.net In such systems, the contact between the semiconductor and an aqueous solution leads to the formation of a space-charge layer and band bending at the interface. researchgate.net This interfacial structure governs the charge transfer to redox species in the solution. researchgate.netarxiv.org Understanding these dynamics is key to optimizing materials like YbVO₄ for applications in electrocatalysis and photoelectrochemistry. rsc.org
Spectroscopic Characterization of Vanadium Ytterbium Tetraoxide
Vibrational Spectroscopy for Lattice Dynamics and Molecular Structure
Vibrational spectroscopy provides insight into the bonding and crystal structure of YbVO₄ by probing the vibrational modes of the constituent atoms.
Raman spectroscopy is a powerful non-destructive technique for characterizing the vibrational modes of a crystal. YbVO₄ crystallizes in a tetragonal zircon structure belonging to the space group I4₁/amd (D⁴¹⁹₄ₕ). univr.it Group theory predicts the existence of 12 Raman-active modes for this structure. univr.it These modes have been experimentally observed and assigned using polarized micro-Raman spectroscopy. univr.itnih.gov The vibrational modes are categorized into external modes (involving the motion of Yb³⁺ cations and VO₄³⁻ anions as rigid units) and internal modes (originating from the vibrations within the VO₄³⁻ tetrahedra).
The assignment of these Raman-active modes is summarized in the table below. The internal modes of the VO₄³⁻ tetrahedron include symmetric stretching (ν₁), antisymmetric stretching (ν₃), symmetric bending (ν₂), and antisymmetric bending (ν₄).
Table 1: Raman-Active Vibrational Modes of YbVO₄
| Mode Symmetry | Wavenumber (cm⁻¹) | Assignment |
|---|---|---|
| Eg | ~137 | External Mode |
| B1g | ~215 | External Mode |
| Eg | ~262 | External Mode |
| Eg | ~387 | ν₂(E) - Bending |
| A1g | ~380 | ν₂(B) - Bending |
| Eg | ~488 | ν₄(E) - Bending |
| B1g | ~816 | ν₄(B) - Bending |
| A1g | ~891-893 | ν₁(A) - Stretching |
| Eg | ~803 | ν₃(E) - Stretching |
This table is based on data for the analogous YVO₄ crystal structure, which is expected to be very similar for YbVO₄. univr.itnih.govresearchgate.net
The vibrational properties of YbVO₄ are sensitive to external conditions such as pressure and temperature. High-pressure Raman spectroscopy studies on related vanadate (B1173111) compounds reveal that the Raman peak frequencies generally shift to higher wavenumbers (a "blue shift") with increasing pressure. researchgate.netaps.orgnih.gov This is attributed to the strengthening and shortening of the V-O bonds under compression. researchgate.netwarwick.ac.uk The pressure coefficients (dω/dP) quantify this shift and provide information on the mode Grüneisen parameters, which describe the volume dependence of the vibrational frequencies. aps.orgaps.org For instance, the high-frequency A₁g mode, corresponding to the symmetric V-O stretching, typically shows a significant positive pressure coefficient. warwick.ac.uk
Temperature-dependent Raman studies show that as temperature increases, the Raman peaks tend to shift to lower frequencies ("red shift") and broaden. nih.govresearchgate.net This is primarily due to the anharmonicity of the lattice vibrations and thermal expansion of the crystal lattice. warwick.ac.uk The analysis of the temperature-induced line broadening provides insights into phonon-phonon interactions and the lifetime of the vibrational modes. nih.govaps.org
Fourier-Transform Infrared (FTIR) spectroscopy complements Raman spectroscopy by probing vibrational modes that induce a change in the molecular dipole moment. libretexts.orguwimona.edu.jmlibretexts.org For a molecule or crystal to be IR-active, its vibrational motion must cause a net change in the dipole moment. libretexts.orgyoutube.comrsc.org In the I4₁/amd space group of YbVO₄, the vibrational modes with A₂ᵤ and Eᵤ symmetries are predicted to be infrared-active. aps.org
The FTIR spectrum of YbVO₄ is dominated by strong absorption bands associated with the internal vibrations of the vanadate (VO₄³⁻) groups. researchgate.net The primary IR-active modes are the antisymmetric stretching (ν₃) and antisymmetric bending (ν₄) of the VO₄ tetrahedra. researchgate.net These modes typically appear in distinct regions of the mid-infrared spectrum.
Antisymmetric Stretching (ν₃): A strong and broad absorption band is typically observed in the 750-900 cm⁻¹ region. This band arises from the asymmetric stretching of the V-O bonds within the VO₄³⁻ tetrahedron.
Antisymmetric Bending (ν₄): Another significant absorption band is found in the 400-500 cm⁻¹ region, which is assigned to the ν₄ bending vibrations of the O-V-O angles. researchgate.net
These characteristic absorption bands serve as a vibrational fingerprint for the vanadate group within the ytterbium tetraoxide crystal structure, allowing for material identification and analysis of its structural integrity. iupac.org
Optical Spectroscopy for Electronic Transitions and Photonic Phenomena
Optical spectroscopy explores the interaction of light with the electronic energy levels of the Yb³⁺ and vanadium centers in YbVO₄, which is fundamental to its applications in lasers, phosphors, and other photonic devices.
The Yb³⁺ ion has a simple electronic structure with only two electronic manifolds: the ²F₇/₂ ground state and the ²F₅/₂ excited state. The absorption and emission spectra of Yb³⁺ in YbVO₄ are characterized by transitions between the crystal-field-split sublevels of these two manifolds. researchgate.net These transitions occur in the near-infrared (NIR) region, typically around 980 nm.
Polarized spectroscopy is crucial for understanding the anisotropic optical properties of the tetragonal YbVO₄ crystal. The absorption and emission properties are different for light polarized parallel (π-polarization) and perpendicular (σ-polarization) to the crystal's c-axis. researchgate.net For Yb³⁺ doped into the analogous LuVO₄ host, the peak absorption cross-section for the π-polarization is significantly larger than for the σ-polarization, occurring at approximately 985 nm. researchgate.net This strong, polarized absorption makes YbVO₄ highly suitable for diode pumping with InGaAs laser diodes.
The emission spectrum also exhibits strong polarization dependence. The main emission peak, corresponding to the transition from the lowest sublevel of the ²F₅/₂ manifold to the ground state, is typically observed around 1020 nm. researchgate.net
The vanadium centers exist as vanadate groups (VO₄³⁻). These groups exhibit a broad and intense absorption band in the ultraviolet (UV) region, known as a charge-transfer band. This absorption corresponds to the transfer of an electron from the oxygen ligands to the central vanadium atom. This host absorption can play a role in energy transfer processes to the Yb³⁺ ions.
Photoluminescence (PL) is the emission of light from a material after the absorption of photons. In YbVO₄, the characteristic NIR luminescence originates from the ²F₅/₂ → ²F₇/₂ transition of the Yb³⁺ ions. The efficiency of this luminescence is described by the photoluminescence quantum yield (PLQY), which is the ratio of photons emitted to photons absorbed. wikipedia.orgedinst.comuci.edu
However, the luminescence intensity can be reduced by various non-radiative processes, collectively known as luminescence quenching. mdpi.comresearchgate.netnih.gov Several quenching mechanisms can be active in YbVO₄:
Surface Quenching: In nanocrystalline YbVO₄, the high surface-to-volume ratio introduces surface defects and trap states that can act as non-radiative recombination centers, quenching the luminescence. mdpi.com
Hydroxyl Groups: The presence of hydroxyl (O-H) groups, often incorporated during synthesis (e.g., hydrothermal methods), is a major source of quenching. mdpi.comresearchgate.netnih.gov The high-frequency vibrations of O-H groups provide an efficient pathway for the non-radiative de-excitation of the excited Yb³⁺ ions through multiphonon relaxation. rsc.org
Concentration Quenching: At very high concentrations of Yb³⁺, cross-relaxation processes can occur between neighboring ions, leading to a decrease in luminescence intensity.
Thermal Quenching: At elevated temperatures, thermally activated non-radiative processes become more probable, leading to a decrease in luminescence intensity. researchgate.net This occurs as excited electrons gain enough thermal energy to overcome an activation barrier and relax through non-radiative pathways.
Understanding these quenching mechanisms is critical for optimizing the synthesis and processing of YbVO₄ to enhance its luminescence efficiency for practical applications. mdpi.comrsc.org
Upconversion luminescence is a nonlinear optical process where low-energy photons (typically NIR) are converted into higher-energy (visible or UV) photons. researchgate.netnih.gov YbVO₄ is not an efficient upconverter on its own, but it serves as an excellent host matrix and sensitizer when co-doped with other rare-earth ions, such as Erbium (Er³⁺) or Thulium (Tm³⁺). researchgate.netresearchgate.netresearchgate.net
The primary mechanism for upconversion in these systems is Energy Transfer Upconversion (ETU). researchgate.netupb.ro The process can be described as follows:
Sensitization: A Yb³⁺ ion (the sensitizer) absorbs a NIR pump photon (e.g., ~980 nm), promoting it to its ²F₅/₂ excited state. researchgate.netresearchgate.net
Energy Transfer: The excited Yb³⁺ ion transfers its energy to a nearby activator ion (e.g., Er³⁺), promoting it to an intermediate excited state (e.g., Er³⁺: ⁴I₁₅/₂ → ⁴I₁₁/₂). researchgate.net
Second Energy Transfer: A second nearby excited Yb³⁺ ion transfers its energy to the same activator ion, which is already in an excited state, promoting it to a higher-lying energy level (e.g., Er³⁺: ⁴I₁₁/₂ → ⁴F₇/₂). researchgate.netresearchgate.net
Visible Emission: The activator ion then relaxes non-radiatively to slightly lower energy levels from which it emits visible light through radiative decay (e.g., green emission from Er³⁺: ²H₁₁/₂/⁴S₃/₂ → ⁴I₁₅/₂ and red emission from ⁴F₉/₂ → ⁴I₁₅/₂). nih.gov
The high absorption cross-section of Yb³⁺ at the pump wavelength makes it an extremely effective sensitizer, significantly enhancing the upconversion efficiency of the co-doped activator ions. nih.govrsc.org This Yb³⁺-sensitized upconversion in the YVO₄ host is utilized in applications such as biological imaging, solid-state lasers, and temperature sensors. rsc.org
Judd-Ofelt Theory and Spectroscopic Parameter Calculations for Rare-Earth Doping
The Judd-Ofelt theory is a powerful theoretical framework used to analyze and predict the intensities of electronic transitions within the 4f shell of rare-earth ions, such as Ytterbium (Yb³⁺), in solid-state host materials. uab.eduwikipedia.org These intra-4f transitions are nominally forbidden by the electric dipole selection rules in a free ion due to the same parity of the initial and final states. wikipedia.org However, when the Yb³⁺ ion is incorporated into a crystal lattice like vanadium ytterbium tetraoxide, the local crystal field lacks perfect inversion symmetry. This asymmetry perturbs the electronic wavefunctions, mixing states of opposite parity (e.g., 4fⁿ⁻¹5d configurations) into the 4fⁿ configuration and allowing weak electric dipole transitions to occur. wikipedia.org
The theory utilizes three phenomenological intensity parameters, Ωλ (where λ = 2, 4, 6), which are determined by fitting experimental oscillator strengths obtained from absorption or diffuse reflectance spectra. nasa.govaip.org These parameters are crucial for evaluating the optical properties of the material. aip.orgaip.org
Ω₂ is highly sensitive to the local symmetry and covalency of the bonds between the Yb³⁺ ion and the surrounding oxygen ligands. aip.orgaip.org A higher Ω₂ value typically indicates a lower degree of symmetry and a higher degree of covalency.
Ω₄ and Ω₆ are more related to the long-range order and bulk properties of the host material, such as its rigidity and viscosity. aip.orgaip.org
Once determined, these Judd-Ofelt parameters can be used to calculate key spectroscopic and laser parameters, including radiative transition probabilities, luminescence branching ratios, and the radiative lifetimes of excited states. nasa.gov For powdered samples, where traditional absorption spectroscopy is challenging, methods based on diffuse-reflection spectra have been developed to successfully calculate the Judd-Ofelt parameters. nih.govrsc.org
Below is a table of representative Judd-Ofelt parameters for Yb³⁺ in a comparable oxide host, lead-germanate glass.
| Parameter | Value (× 10⁻²⁰ cm²) | Significance |
|---|---|---|
| Ω₂ | 3.0 | Relates to local asymmetry and covalency |
| Ω₄ | 1.2 | Relates to bulk properties and rigidity |
| Ω₆ | 2.0 | Relates to bulk properties and rigidity |
Data sourced from a study on Yb³⁺/Ho³⁺ co-doped lead-germanate glass and is representative of Yb³⁺ in an oxide environment. optica.org
Resonance Spectroscopy for Local Atomic Environments
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that provides detailed information about the local environment of paramagnetic species. In this compound, both the vanadium(IV) (V⁴⁺, 3d¹ electronic configuration) and ytterbium(III) (Yb³⁺, 4f¹³ configuration) ions possess unpaired electrons, making them EPR-active.
Vanadium(IV) Centers: The V⁴⁺ ion is often present as the vanadyl cation (VO²⁺), which has a characteristic EPR spectrum. The single unpaired electron interacts with the magnetic moment of the ⁵¹V nucleus (natural abundance 99.75%, nuclear spin I = 7/2), resulting in a spectrum that is split into eight distinct lines (2I + 1 = 8). manchester.ac.uk The analysis of the EPR spectrum is based on a spin Hamiltonian, which includes terms for the electron Zeeman interaction and the hyperfine coupling. The key parameters extracted are the g-tensor (g) and the hyperfine coupling tensor (A).
The g-tensor is often anisotropic (gₓ ≠ gᵧ ≠ g
Ytterbium(III) Centers: The Yb³⁺ ion is a Kramers ion, and its EPR spectrum can typically be observed at low temperatures to overcome fast spin-lattice relaxation. researchgate.net The EPR spectrum of Yb³⁺ is described by an effective spin S' = 1/2. The g-tensor is highly anisotropic and sensitive to the symmetry of the local crystal field. osti.gov For the isotopes ¹⁷¹Yb (I = 1/2, 14.31% abundance) and ¹⁷³Yb (I = 5/2, 16.13% abundance), hyperfine splitting can be observed, providing further insight into the electronic wavefunction. researchgate.netarxiv.org
The following table presents representative spin Hamiltonian parameters for V⁴⁺ and Yb³⁺ in oxide environments.
| Paramagnetic Center | Host Material | g∥ | g⊥ | A∥ (× 10⁻⁴ cm⁻¹) | A⊥ (× 10⁻⁴ cm⁻¹) |
|---|---|---|---|---|---|
| V⁴⁺ (VO²⁺) | β-Mg₂V₂O₇ | 1.936 | 1.975 | 177.5 | 66.5 |
| Yb³⁺ | Y₂SiO₅ (Site 1) | 6.085 | 1.11 | 1568 (¹⁷¹Yb) | 278 (¹⁷¹Yb) |
Note: For Yb³⁺ in Y₂SiO₅, the g-tensor is rhombic; g⊥ and A⊥ represent an average or dominant value in the perpendicular plane for simplicity. Data is representative of the ions in similar oxide crystal fields. arxiv.orgresearchgate.net
Nuclear Magnetic Resonance (NMR) is a powerful technique for probing the local structure, coordination environment, and dynamics of specific nuclei within a material. For this compound, both ⁵¹V and the isotopes of ytterbium (¹⁷¹Yb and ¹⁷³Yb) are NMR-active.
⁵¹V NMR: The ⁵¹V nucleus is highly suitable for NMR studies due to its high natural abundance (99.75%) and good receptivity. wikipedia.org It has a nuclear spin of I = 7/2, which means it possesses a nuclear electric quadrupole moment. wikipedia.org The interaction of this quadrupole moment with local electric field gradients provides rich information about the symmetry of the vanadium site.
The ⁵¹V chemical shift (δ) is extremely sensitive to the coordination number and geometry of the vanadium-oxygen polyhedra. wikipedia.org There are distinct chemical shift ranges for different vanadate species, allowing for the identification of the local structure. For instance, four-coordinate tetrahedral vanadates (VO₄) resonate at significantly different frequencies than five-coordinate or six-coordinate (VO₆) environments. wikipedia.orgismar.org The line shape and width of the NMR signal are influenced by quadrupolar interactions and can provide information on structural disorder and dynamics.
Ytterbium NMR: Ytterbium has two NMR-active isotopes with non-zero nuclear spin: ¹⁷¹Yb and ¹⁷³Yb. northwestern.edu
¹⁷¹Yb has a nuclear spin I = 1/2, which is ideal for high-resolution NMR as it does not experience quadrupolar broadening. northwestern.edu The ¹⁷¹Yb chemical shift is a sensitive probe of the local electronic and structural environment. researchgate.net
¹⁷³Yb has a nuclear spin I = 5/2 and a nuclear quadrupole moment. northwestern.edu Its NMR spectra can be used to investigate the symmetry of the Yb site through the analysis of quadrupolar effects, although the signals are typically broader than those of ¹⁷¹Yb.
The table below summarizes typical ⁵¹V NMR chemical shift ranges for various vanadium(V) oxide environments.
| Vanadium Coordination/Species | Typical ⁵¹V Chemical Shift Range (ppm, vs. VOCl₃) |
|---|---|
| Orthovanadate ([VO₄]³⁻) | -530 to -550 |
| Metavanadates (chain/ring) | -570 to -580 |
| Decavanadate ([V₁₀O₂₈]⁶⁻) | -420, -500, -520 (multiple sites) |
| Six-coordinate V⁵⁺ in oxides | -900 to -1200 |
Chemical shift ranges are approximate and can vary based on the specific compound and conditions. wikipedia.orgnih.govresearchgate.net
Magnetic Phenomena and Spin Interactions in Vanadium Ytterbium Tetraoxide
Theoretical Models of Magnetic Ordering and Anisotropy
Theoretical understanding of YbVO₄'s magnetic behavior is rooted in models that consider the interactions of localized 4f electrons on the Yb³⁺ ions within the crystalline environment. aps.org The tetragonal crystal structure (space group I4₁/amd) plays a crucial role in determining the magnetic anisotropy, meaning the properties are dependent on the direction of measurement relative to the crystal axes. scribd.com The ground state of the Yb³⁺ ions is a well-defined Kramers doublet, which behaves like a pseudo-spin-1/2 system. arxiv.org Theoretical models often start from a Hamiltonian that includes terms for the crystal electric field (CEF), spin-orbit coupling, and the magnetic exchange interactions between Yb³⁺ ions. aps.org These models predict that long-range magnetic ordering arises from a competition between different interactions, with the final ordered state being highly sensitive to their relative strengths. aps.org
The magnetic properties of the Yb³⁺ ion are profoundly influenced by strong spin-orbit coupling, a relativistic interaction between an electron's spin and its orbital motion. chemrxiv.orgcuni.cz This interaction is particularly significant in heavy elements like ytterbium. In Yb³⁺, spin-orbit coupling splits the electron configurations into distinct energy levels. chemrxiv.orgnih.gov
In YbVO₄, the vanadium ion is in the +5 oxidation state (V⁵⁺), with a d⁰ electron configuration, rendering it non-magnetic. Consequently, the magnetic behavior is dominated by the interactions within the Yb³⁺ sublattice. The exchange interaction, a quantum mechanical effect, governs the alignment of neighboring electron spins. wikipedia.orgsupermagnete.deokayama-u.ac.jp
Experimental Probes of Magnetic Behavior
A variety of experimental techniques are employed to investigate the magnetic properties of YbVO₄, each providing unique insights into its behavior. These methods probe the material's response to magnetic fields and reveal details about magnetic transitions, structure, and dynamics.
Magnetic susceptibility is a measure of how much a material becomes magnetized in an applied magnetic field. wikipedia.org It is a crucial tool for identifying magnetic ordering temperatures. For YbVO₄, AC (alternating current) magnetic susceptibility measurements are particularly revealing. arxiv.org These studies, performed at low temperatures, show a distinct frequency dependence in both the real (χ') and imaginary (χ'') parts of the susceptibility. researchgate.net
This frequency dependence is a signature of slow magnetic relaxation, which is characteristic of the spin-lattice relaxation dynamics in YbVO₄. arxiv.org By analyzing the AC susceptibility data, researchers can extract the intrinsic timescale associated with the magnetic relaxation of the Yb³⁺ ions. arxiv.orgresearchgate.net Fits to the data reveal characteristic spin-lattice relaxation times that are strongly dependent on the applied DC magnetic field, highlighting the interplay between the spins and the crystal lattice. researchgate.netresearchgate.net
Interactive Table 1: Spin-Lattice Relaxation Time in YbVO₄ at 3 K
This table, based on fits to AC susceptibility data, shows the intrinsic spin-lattice relaxation time (τ₄f) at various applied DC magnetic fields. The data illustrates the strong field dependence of the magnetic relaxation process.
| Applied DC Field (T) | Intrinsic Spin-Lattice Relaxation Time (τ₄f) (s) |
| 0.1 | ~1.0 x 10⁻³ |
| 0.2 | ~3.0 x 10⁻⁴ |
| 0.4 | ~8.0 x 10⁻⁵ |
| 0.6 | ~4.0 x 10⁻⁵ |
| 0.8 | ~2.5 x 10⁻⁵ |
| 1.0 | ~1.8 x 10⁻⁵ |
Note: The values are approximate, derived from graphical data presented in scientific literature. researchgate.net
Neutron scattering is an exceptionally powerful technique for determining both the crystal and magnetic structures of materials. publish.csiro.au Neutrons possess a magnetic moment, allowing them to scatter from magnetic moments within a material, providing direct information about the arrangement of atomic spins.
Inelastic neutron scattering has been instrumental in characterizing the crystal-field (CF) level scheme of Yb³⁺ in YbVO₄. researchgate.netaip.org These experiments measure the energy lost or gained by neutrons as they scatter from the sample, which corresponds to the energy of transitions between the crystal-field levels. Such measurements have precisely determined the energies of the excited states of the Yb³⁺ ion's ²F₇/₂ ground state multiplet. daneshyari.com This information is vital for refining the theoretical crystal-field Hamiltonian parameters used to model the material's magnetic properties. aps.orgaip.org
Interactive Table 2: Crystal-Field Excitations for Yb³⁺ in YbVO₄
The energies of the crystal-field excitations within the ²F₇/₂ ground state multiplet of Yb³⁺, as determined by inelastic neutron scattering. The ground state is at 0 cm⁻¹.
| Transition | Energy (cm⁻¹) | Energy (meV) |
| 0 → 1 | 58 | 7.2 |
| 0 → 2 | 281 | 34.8 |
| 0 → 3 | 353 | 43.8 |
Source: Data from inelastic neutron scattering experiments. daneshyari.com
Magnetization studies measure the magnetic moment of a material as a function of an applied magnetic field. The resulting plot, known as a magnetization curve or hysteresis loop, provides key information about a material's magnetic character. wikipedia.orgnde-ed.org
For a paramagnet like YbVO₄ at temperatures above its 93 mK ordering temperature, the magnetization increases linearly with the applied field before saturating at high fields. It does not exhibit the open hysteresis loop characteristic of ferromagnetic materials, which retain magnetization after the field is removed. core.ac.ukwikipedia.org However, dynamic hysteresis effects are observed in AC susceptibility measurements. arxiv.orgresearchgate.net The out-of-phase component of the AC susceptibility (χ'') is non-zero, indicating a lag in the magnetic response to the oscillating field. This "hysteresis" is not due to permanent magnetic ordering but is a consequence of the finite time it takes for the Yb³⁺ spins to relax and transfer energy to the lattice, a process characterized by the spin-lattice relaxation time. simplifiednote.com The area of this dynamic loop represents energy dissipation within the material during each cycle of the AC field. researchgate.net
Quantum Magnetic Phenomena in YbVO₄ Analogues (e.g., Quantum Spin Liquids)
The study of Vanadium Ytterbium Tetraoxide (YbVO₄) and its analogues is at the forefront of condensed matter physics, particularly in the search for exotic quantum states of matter such as quantum spin liquids (QSLs). A QSL is a state of matter where strong quantum fluctuations prevent the magnetic moments (spins) from ordering, even at temperatures approaching absolute zero. This results in a highly entangled, dynamic ground state with fractionalized excitations. Several Yb-based compounds with similar crystal structures or electronic properties to YbVO₄ have been identified as promising QSL candidates.
The interest in these materials stems from the interplay of several key factors: the presence of Yb³⁺ ions with an effective spin-1/2 (J_eff = 1/2) Kramers doublet ground state arising from strong spin-orbit coupling, geometrical frustration in the crystal lattice, and anisotropic magnetic exchange interactions. This combination can suppress conventional magnetic ordering and promote the formation of a QSL state.
Research into analogues like YbMgGaO₄, YbZnGaO₄, and YbTaO₄ provides crucial insights into the potential quantum magnetic phenomena in YbVO₄. These materials exhibit characteristic signatures of QSL behavior, including the absence of long-range magnetic order at very low temperatures, broad continuum-like magnetic excitations observed in inelastic neutron scattering (INS) experiments, and power-law dependencies in specific heat measurements.
Detailed Research Findings in YbVO₄ Analogues
YbMgGaO₄: This compound is one of the most extensively studied QSL candidates. It possesses a triangular lattice of Yb³⁺ ions, a geometry known to induce strong magnetic frustration.
Magnetic Susceptibility and Specific Heat: Early studies on YbMgGaO₄ revealed no long-range magnetic ordering down to temperatures as low as 50 mK, despite a Curie-Weiss temperature suggesting significant antiferromagnetic interactions. researchgate.net The magnetic specific heat displays a broad hump instead of a sharp peak, and at low temperatures, it follows a power-law dependence (C_m ∝ T^α with α ≈ 0.74), indicating gapless excitations, a hallmark of a QSL state. researchgate.netaps.org
Inelastic Neutron Scattering (INS): INS measurements on single crystals of YbMgGaO₄ have shown a broad continuum of magnetic excitations, which is inconsistent with conventional spin waves found in ordered magnets. nih.govarxiv.org This continuum is interpreted as evidence for fractionalized spinon excitations, a key feature of a QSL. arxiv.org Some studies have proposed that these excitations can be described by nearest-neighbor resonating valence bonds (RVB). nih.govarxiv.org
YbZnGaO₄: Similar to YbMgGaO₄, YbZnGaO₄ features a triangular lattice of Yb³⁺ ions and exhibits many characteristics of a QSL.
Magnetic Properties: It shows no magnetic ordering down to low temperatures. nju.edu.cnill.fr Field-dependent neutron scattering experiments have been conducted to probe the dynamic magnetic properties and the nature of the ground state. ill.fraps.org
Specific Heat: The magnetic specific heat of YbZnGaO₄ is also broad and lacks the sharp anomaly associated with a phase transition, further supporting the absence of long-range magnetic order. iphy.ac.cn
YbTaO₄: This material provides a different structural context, with Yb³⁺ ions forming a buckled square net. Despite the different lattice geometry, it also displays features of frustrated magnetism.
Magnetic Susceptibility: Measurements indicate weak antiferromagnetic coupling with a Curie-Weiss temperature of approximately -1 K. nih.govresearchgate.net No long-range magnetic ordering is observed down to 0.1 K. nih.govacs.org
Magnetization: The saturation magnetic moment is found to be around 1.494 μ_B, and the saturation field is lower than that of YbMgGaO₄, suggesting weaker magnetic coupling. nih.govacs.org
These findings in analogous compounds strongly suggest that YbVO₄, with its own unique crystal structure and interactions, is a fertile ground for exploring quantum magnetic phenomena, including the potential realization of a quantum spin liquid state.
Interactive Data Tables of YbVO₄ Analogues
Table 1: Magnetic Properties of YbVO₄ Analogues
| Compound | Crystal Lattice | Curie-Weiss Temp. (θ_CW) | Ordering Temperature (T_N) | Key Features |
| YbMgGaO₄ | Triangular | ~ -4 K arxiv.org | No ordering down to 50 mK researchgate.net | Broad magnetic excitations, power-law specific heat researchgate.netaps.org |
| YbZnGaO₄ | Triangular | - | No ordering down to low T nju.edu.cnill.fr | Continuum of excitations in INS ill.fr |
| YbTaO₄ | Buckled Square Net | ~ -1 K nih.govresearchgate.net | No ordering down to 0.1 K nih.govacs.org | Weak antiferromagnetic coupling nih.govresearchgate.net |
Table 2: Experimental Observations in YbVO₄ Analogues
| Compound | Measurement Technique | Observation | Interpretation |
| YbMgGaO₄ | Specific Heat | C_m ∝ T^0.74 aps.org | Gapless excitations, consistent with a QSL aps.org |
| YbMgGaO₄ | Inelastic Neutron Scattering | Broad continuum of excitations nih.govarxiv.org | Fractionalized spinon excitations arxiv.org |
| YbZnGaO₄ | Specific Heat | Broad hump, no sharp peak iphy.ac.cn | Absence of long-range magnetic order iphy.ac.cn |
| YbTaO₄ | Magnetic Susceptibility | No spin freezing down to 1.8 K researchgate.net | Frustrated magnetic ground state |
Microstructural and Morphological Characterization of Vanadium Ytterbium Tetraoxide
Imaging Techniques for Particle Size and Morphologyresearchgate.netnih.govmdpi.com
Scanning Electron Microscopy (SEM) for Surface Morphologymdpi.comresearchgate.netresearchgate.net
Scanning Electron Microscopy (SEM) is a key technique used to investigate the surface topography of materials. mdpi.comwikipedia.org It provides detailed, high-resolution images of the sample's surface, revealing features such as grain size, shape, and the degree of particle aggregation. researchgate.netmdpi.comresearchgate.net
In the study of Vanadium Ytterbium Tetraoxide nanoparticles, SEM analysis shows that the morphology and particle size are significantly influenced by the synthesis conditions, such as the use of different capping agents. For example, YbVO₄ nanoparticles prepared with capping agents like arginine, cysteine, and asparagine exhibit distinct morphologies. researchgate.net One study observed that nanoparticles prepared with arginine resulted in a non-uniform, agglomerated structure, while cysteine produced rod-like structures, and asparagine led to the formation of uniform, spherical nanoparticles. researchgate.net
Table 1: Effect of Capping Agent on YbVO₄ Nanoparticle Morphology as Observed by SEM
| Capping Agent | Observed Morphology | Particle Characteristics |
|---|---|---|
| Arginine | Agglomerated Nanoparticles | Non-uniform shapes and sizes researchgate.net |
| Cysteine | Rod-like Structures | Formation of elongated particles researchgate.net |
These findings highlight how synthetic control can tailor the surface characteristics of the final material. researchgate.net
Transmission Electron Microscopy (TEM) for Nanostructure and Crystal Defectsresearchgate.netnanoscience.comutexas.edu
Transmission Electron Microscopy (TEM) offers unparalleled magnification, enabling the visualization of a material's internal nanostructure. nanoscience.comnih.gov Unlike SEM, which scans the surface, TEM passes a beam of electrons through an ultra-thin sample to create an image, providing detailed information about particle size, shape, and internal features like crystal defects. nanoscience.comutexas.edu
For this compound, TEM analysis can confirm the nanoparticle size and reveal the internal crystalline structure. nih.govresearchgate.net It is an indispensable tool for characterizing the fundamental building blocks of nanomaterials and understanding the connections between their structure and properties. nanoscience.com TEM can identify structural imperfections such as dislocations or stacking faults within the crystal lattice, which can significantly influence the material's electronic and optical properties. nih.gov
High-Resolution TEM (HRTEM) and Selected Area Electron Diffraction (SAED)researchgate.netthermofisher.com
High-Resolution Transmission Electron Microscopy (HRTEM) is an advanced TEM mode that allows for the direct imaging of the atomic arrangement in a crystalline sample. thermofisher.comwikipedia.org This technique can resolve individual atoms and atomic columns, providing definitive information about the crystal structure, lattice spacing, and the nature of any crystalline defects. wikipedia.orgrsc.org
Selected Area Electron Diffraction (SAED) is a complementary TEM technique that provides crystallographic information about the sample. wikipedia.orgchemeurope.com By directing the electron beam onto a specific area of the sample, a diffraction pattern is generated. chemeurope.com The nature of this pattern reveals whether the material is single-crystalline, polycrystalline, or amorphous. youtube.com
Single-crystal materials produce a pattern of distinct, ordered spots. youtube.com
Polycrystalline materials generate a series of concentric rings, with each ring corresponding to a specific set of crystal lattice planes. wikipedia.orgyoutube.com
Amorphous materials result in diffuse, broad rings, indicating a lack of long-range atomic order. youtube.com
In the context of this compound, a combined HRTEM and SAED analysis would confirm its crystalline phase and orientation. For instance, the SAED pattern of polycrystalline YbVO₄ nanoparticles would show concentric rings corresponding to its tetragonal zircon structure. researchgate.netresearchgate.net
Table 2: Interpretation of SAED Patterns
| Pattern Type | Appearance | Implied Crystal Structure |
|---|---|---|
| Spot Pattern | Discrete, ordered spots | Single-crystalline youtube.com |
| Ring Pattern | Concentric rings of bright spots | Polycrystalline wikipedia.orgresearchgate.net |
Elemental and Compositional Analysis
Verifying the elemental makeup and stoichiometry of this compound is accomplished through spectroscopic techniques. These methods confirm the presence and relative abundance of the constituent elements.
Energy-Dispersive X-ray Spectroscopy (EDX) for Elemental Distributionresearchgate.netcsinordic.com
Energy-Dispersive X-ray Spectroscopy (EDX), often coupled with SEM or TEM, is a powerful technique for elemental analysis. csinordic.comnih.gov It works by detecting the characteristic X-rays emitted from a sample when it is excited by an electron beam. csinordic.com The energy of these X-rays is unique to each element, allowing for the identification of the elements present in the sample. nih.gov
An EDX analysis of this compound confirms the presence of Ytterbium (Yb), Vanadium (V), and Oxygen (O). researchgate.net The resulting EDX spectrum displays distinct peaks corresponding to the characteristic X-ray energies of these elements. researchgate.netnih.gov This technique can also be used to create elemental maps, showing the spatial distribution of Yb, V, and O across the sample and confirming a homogeneous composition. nih.gov
Table 3: Expected EDX Peaks for this compound
| Element | Symbol | Expected X-ray Emission Lines |
|---|---|---|
| Vanadium | V | K-series, L-series |
| Ytterbium | Yb | L-series, M-series |
X-ray Fluorescence (XRF) for Bulk Compositional Determinationrigaku.comthermofisher.comwikipedia.org
X-ray Fluorescence (XRF) is a non-destructive analytical technique used to determine the bulk elemental composition of a material. thermofisher.comcarleton.edu The sample is irradiated with high-energy primary X-rays, causing it to emit secondary (fluorescent) X-rays. wikipedia.org Each element produces a unique set of characteristic fluorescent X-rays, allowing for both qualitative and quantitative analysis. thermofisher.com
Table 4: List of Chemical Compounds
| Compound Name | Formula |
|---|---|
| This compound | YbVO₄ |
| Arginine | C₆H₁₄N₄O₂ |
| Asparagine | C₄H₈N₂O₃ |
| Cysteine | C₃H₇NO₂S |
| Oxygen | O |
| Vanadium | V |
Defect Chemistry and Doping Effects in Vanadium Ytterbium Tetraoxide
Intrinsic Point Defects: Vacancies and Interstitials
Intrinsic point defects, such as vacancies and interstitials, are thermodynamically unavoidable imperfections in the crystal lattice of YbVO₄. These defects disrupt the periodic potential of the crystal and can introduce localized electronic states within the band gap, significantly influencing the material's properties. The formation of these defects is governed by the crystal's formation enthalpy and the chemical potentials of its constituent elements.
Vacancies : In YbVO₄, the most common vacant sites are ytterbium vacancies (VYb), vanadium vacancies (VV), and oxygen vacancies (VO). The creation of these vacancies can be represented by the following Kröger-Vink notations:
Ytterbium Vacancy (VYb''') : A missing Yb³⁺ ion results in a trivalent negative effective charge.
Vanadium Vacancy (VV''''') : The absence of a V⁵⁺ ion creates a five-fold negative effective charge.
Oxygen Vacancy (VO••) : The removal of an O²⁻ ion leaves two positive effective charges.
The formation energies of these vacancies dictate their equilibrium concentrations. For instance, first-principles calculations on analogous oxide systems, such as BiPO₄ and Bi₂WO₆, show that oxygen vacancies often have low formation energies, especially under oxygen-poor (reducing) conditions, making them a prevalent defect. wpmucdn.comacs.org In contrast, cation vacancies like VYb and VV are generally more energetically costly to form. In some perovskites, the migration energy barriers for cation and anion vacancies have been calculated, indicating their mobility within the lattice, a factor crucial for defect interactions and material stability. nih.govuio.no
Interstitials : Interstitial defects form when an atom occupies a site in the crystal lattice that is not typically occupied. mdpi-res.com In YbVO₄, this could involve Yb, V, or O atoms.
Ytterbium Interstitial (Ybi•••) : An Yb³⁺ ion at an interstitial site.
Vanadium Interstitial (Vi•••••) : A V⁵⁺ ion at an interstitial site.
Oxygen Interstitial (Oi'') : An O²⁻ ion at an interstitial site.
The formation of interstitials is often less favorable than vacancies in densely packed crystal structures due to significant local lattice strain. However, they can be introduced during non-equilibrium processes like ion irradiation. acs.org The migration of both vacancies and interstitials contributes to mass transport and can lead to the formation of more complex defect clusters. nih.govdntb.gov.ua For example, a Frenkel defect is a pair of a vacancy and an interstitial of the same ionic species. nih.gov
The following table summarizes the primary intrinsic point defects in YbVO₄.
| Defect Type | Kröger-Vink Notation | Effective Charge | Likely Formation Conditions |
| Ytterbium Vacancy | VYb''' | -3 | Ytterbium-poor/Vanadium-rich/Oxygen-rich |
| Vanadium Vacancy | VV''''' | -5 | Vanadium-poor/Ytterbium-rich/Oxygen-rich |
| Oxygen Vacancy | VO•• | +2 | Oxygen-poor (reducing) |
| Ytterbium Interstitial | Ybi••• | +3 | Ytterbium-rich |
| Vanadium Interstitial | Vi••••• | +5 | Vanadium-rich |
| Oxygen Interstitial | Oi'' | -2 | Oxygen-rich (oxidizing) |
Extrinsic Doping Strategies and Their Influence on Electronic Structure
Extrinsic doping involves the intentional introduction of impurity atoms to modify the material's properties. This is a powerful technique to tune the electronic and optical characteristics of YbVO₄. rsc.org
The substitution of host cations (Yb³⁺ or V⁵⁺) with other elements is the most common doping strategy. The choice of dopant and substitution site is governed by factors such as ionic radius, charge, and chemical compatibility.
Substitution at the Yb³⁺ Site : The Yb³⁺ site can be substituted by other rare-earth or transition metal ions. For instance, in the analogous YVO₄ system, it has been shown that a continuous substitutional solid solution of Y₁-xYbxVO₄ can be formed. researchgate.net This indicates that Yb³⁺ can readily substitute for Y³⁺, and vice-versa, due to their similar ionic radii and trivalent charge state. Doping with other trivalent lanthanides is also a common strategy to tune luminescent properties. Doping with aliovalent ions (ions with a different charge) is also possible. For example, doping BiVO₄ with Yb³⁺ at the Bi³⁺ site has been studied. aps.org While this substitution can alter the band gap, it may also introduce defects that act as charge recombination centers, potentially lowering photoelectrochemical performance. aps.org
Substitution at the V⁵⁺ Site : The V⁵⁺ ion is located within a tetrahedral oxygen coordination. Its small ionic radius (0.355 Å) and high charge make substitution challenging. researchgate.net It is generally considered that the V⁵⁺ site is not suitable for the incorporation of larger ions like Yb³⁺ due to significant size and charge disparities. researchgate.net However, substitution with other pentavalent ions (e.g., Nb⁵⁺, Ta⁵⁺) or hexavalent ions like W⁶⁺ or Mo⁶⁺ (as seen in BiVO₄) can be employed to modify the electronic structure. aps.orgarxiv.org For example, doping BiVO₄ with W⁶⁺ at the V⁵⁺ site introduces an extra electron, increasing n-type conductivity. aps.org
If a higher-valent cation substitutes a lower-valent one (e.g., W⁶⁺ at the V⁵⁺ site), the excess positive charge can be compensated by the formation of cation vacancies (e.g., VYb''') or by a reduction in the concentration of positively charged defects like oxygen vacancies. Conversely, if a lower-valent cation substitutes a higher-valent one (e.g., a hypothetical M²⁺ at the Yb³⁺ site), the resulting negative effective charge (M'Yb) must be balanced. This can occur through:
Creation of Oxygen Vacancies (VO••) : Two M'Yb defects could be compensated by one VO••. This mechanism is common in oxides. aps.orgresearchgate.net
Formation of Cation Interstitials : Although generally less favorable.
Electronic Compensation : Creation of electron holes (h•) in the valence band, leading to p-type conductivity.
The specific mechanism that dominates depends on the formation energies of the compensating defects under the given synthesis conditions. For example, in Cr-doped rutile (TiO₂), at high dopant concentrations, charge compensation occurs ionically through the formation of oxygen vacancies, resulting in an insulating material. aps.orgresearchgate.net At low concentrations, electronic compensation involving the creation of Ti³⁺ ions can occur, leading to semiconducting behavior. aps.orgresearchgate.net Similar principles apply to doped YbVO₄, where controlling the dopant concentration and synthesis atmosphere is key to managing the compensation mechanism and the resulting electronic properties.
Computational Modeling of Defect Formation Energies and Migration Pathways
First-principles calculations, primarily based on Density Functional Theory (DFT), are powerful tools for investigating the energetics of defects in crystalline solids. These computational methods allow for the prediction of defect formation energies, thermodynamic transition levels (charge states), and the energy barriers for defect migration. nih.gov
The formation energy (Ef) of a defect in a specific charge state (q) is calculated using the following general formula:
Ef[Xq] = Etot[Xq] - Etot[bulk] - Σniμi + q(EVBM + EF) + Ecorr
Where:
Etot[Xq] is the total energy of the supercell containing the defect X with charge q.
Etot[bulk] is the total energy of the pristine bulk supercell.
ni is the number of atoms of element i added to or removed from the supercell.
μi is the chemical potential of element i.
EVBM is the energy of the valence band maximum.
EF is the Fermi level, referenced to the VBM.
Ecorr is a correction term for finite-size effects in charged supercell calculations.
While extensive computational studies on the defect chemistry of materials like BiVO₄ exist, arxiv.org specific and detailed computational data for YbVO₄ is scarce in the literature. However, methodologies from studies on similar materials can be applied. For example, first-principles calculations on Yb-doped CaF₂ have been used to determine the formation energies and transition levels of various Yb-related defects and their clusters. Such studies reveal how different growth conditions (e.g., element-rich or element-poor) can favor or suppress the formation of certain defects.
Modeling of defect migration pathways, often using methods like the Nudged Elastic Band (NEB), provides the activation energy for defect diffusion. nih.gov These migration barriers are critical for understanding the kinetics of defect-related processes, such as ionic conductivity and material degradation. For instance, theoretical calculations for other oxides have determined migration barriers for cation and anion vacancies, identifying the most favorable diffusion paths within the crystal lattice. uio.no Applying these computational techniques to YbVO₄ would provide invaluable, atomistic-level insights into its defect dynamics.
The table below presents hypothetical formation energies for neutral intrinsic vacancies in YbVO₄, illustrating how such data would be presented. The values are for illustrative purposes only, as specific computational results for YbVO₄ are not available.
| Defect | Formation Energy (Illustrative) [eV] |
| Ytterbium Vacancy (VYb) | 4.5 - 6.0 |
| Vanadium Vacancy (VV) | 5.5 - 7.0 |
| Oxygen Vacancy (VO) | 2.5 - 4.0 |
Note: These values are hypothetical and intended for illustrative purposes to demonstrate the typical output of DFT calculations for defect formation energies. Actual values would depend on the specific computational parameters and chemical potential conditions.
Exploration of Fundamental Functionalities in Vanadium Ytterbium Tetraoxide
Photonic Conversion Mechanisms and Host Material Properties for Luminescence
Ytterbium orthovanadate (YbVO₄) is recognized as an excellent host material for luminescence, particularly for applications involving rare-earth ion dopants. cambridge.orgresearchgate.net Its suitability stems from several key characteristics of its crystal structure and the electronic properties of its constituent ions. The vanadate (B1173111) group (VO₄³⁻) in the host lattice can efficiently absorb ultraviolet (UV) light, and this energy can then be transferred to dopant ions, such as erbium (Er³⁺), leading to characteristic emissions. nih.gov
The ytterbium ion (Yb³⁺) itself plays a crucial role. Its electronic structure is uniquely simple, consisting of only the ²F₇/₂ ground state and the ²F₅/₂ excited state. cambridge.org This configuration prevents excited-state absorption and upconversion processes from interfering with the primary luminescence pathways, while also featuring a negligible non-radiative relaxation rate between the two states. cambridge.org Due to these features, YbVO₄ is a common choice as a vanadate laser host material. cambridge.org
When YbVO₄ is doped with other lanthanide ions, such as erbium (Er³⁺), it can exhibit upconversion luminescence. researchgate.net In this process, the material converts lower-energy photons (like infrared light) into higher-energy visible light. For instance, under infrared excitation of the ytterbium ion, YbVO₄:Er³⁺ nanoparticles can produce green up-conversion luminescence. researchgate.net The efficiency of these photonic conversion processes is highly dependent on the material's morphology and the presence of defect centers. cambridge.org For example, nanoerythrocyte-shaped YbVO₄:Er³⁺ has been shown to exhibit typical blue-green emissions under 379 nm excitation, with the intensity and energy transfer mechanisms varying based on morphology, which is linked to a reduction in defect centers. cambridge.org
Photocatalytic Mechanisms and Reaction Pathways
The application of vanadate-based materials in photocatalysis is an area of active research, driven by their ability to absorb light and generate charge carriers (electrons and holes) to drive chemical reactions. nih.govmdpi.com Photocatalysis using semiconductor oxides is a process where the material, upon activation by light, accelerates oxidation or reduction reactions. nih.gov The effectiveness of a photocatalyst depends on its crystal phase, band gap energy, surface-to-volume ratio, and other unique properties. nih.gov
A critical factor in photocatalysis is the material's band gap, which determines the wavelength of light it can absorb to create electron-hole pairs. For YbVO₄, as with other vanadates, engineering this band gap is a key strategy to enhance its activity, particularly under visible light. This can be achieved through doping or by forming heterostructures with other semiconductors. rsc.orgdntb.gov.uacapes.gov.br
The formation of a heterostructure, for example by creating a YbVO₄/CuWO₄ nanocomposite, is a promising approach. dntb.gov.ua Such a structure can extend the range of light absorption into the visible spectrum and, more importantly, facilitate the separation of photogenerated charge carriers. dntb.gov.uananoge.org In a heterojunction, the differing band alignments of the two materials create a thermodynamic driving force that spatially separates the electron and the hole, moving them to different materials. nanoge.orgnih.gov This separation significantly reduces the probability of their recombination, thereby increasing the lifetime of the charge carriers and making them more available to participate in surface chemical reactions. nanoge.orgnih.gov This enhanced charge separation is a primary reason for the improved photocatalytic performance observed in heterojunction systems. nanoge.orgnih.gov
Crystallinity is another crucial parameter. High crystallinity in a photocatalyst is generally desirable as it can enhance charge transfer to the material's surface and lower the density of defects. researchgate.net These defects often act as recombination centers where photogenerated electrons and holes meet and annihilate each other, reducing the quantum efficiency of the photocatalytic process. researchgate.net Studies on erbium-doped YbVO₄ have shown that different morphologies, achieved through various synthesis methods, lead to different photoluminescence intensities, which is attributed to a reduction in defect centers. cambridge.org This principle extends to photocatalysis, where a well-ordered crystalline structure with minimal defects allows for more efficient migration of charge carriers to the surface to initiate redox reactions. nih.govmdpi.com However, in some cases, low crystallinity can introduce specific types of defects that act as trapping sites, which can also promote photocatalytic reactions. researchgate.net
Thermoelectric Phenomena and Charge Carrier Behavior
Thermoelectric materials can convert heat energy into electrical energy and vice versa. This phenomenon is rooted in the behavior of charge carriers (electrons and holes) within the material. While specific thermoelectric data for YbVO₄ is not widely available, the properties of related vanadium oxides provide insight into the potential mechanisms.
In thermoelectric materials, enhancing the power factor often involves "band structure engineering." rsc.org This can be achieved through strategies like isovalent doping to modify the electronic band structure, which can decrease electrical resistivity while maintaining a high Seebeck coefficient. rsc.org Such modifications can influence the density of states and the effective mass of the charge carriers, thereby optimizing thermoelectric performance. rsc.org The study of thermoelectric properties in complex oxides, including vanadates, is an ongoing field of research. researchgate.netosti.gov
Advanced Sensing Mechanisms (e.g., Optical Temperature Sensing)
Rare-earth-doped orthovanadates, including YbVO₄, are promising materials for advanced sensing applications, particularly for non-contact optical temperature sensing. cambridge.orgresearchgate.netacs.org This capability relies on the temperature-dependent luminescence of dopant ions within the host material. researchgate.net
The most common method is the fluorescence intensity ratio (FIR) technique. researchgate.netacs.org This technique utilizes the ratio of emission intensities from two closely spaced, "thermally coupled" energy levels of a dopant ion, such as thulium (Tm³⁺) or erbium (Er³⁺). acs.orgmdpi.com As the temperature changes, the population of these energy levels changes according to the Boltzmann distribution, leading to a predictable and measurable change in the ratio of their corresponding emission intensities. mdpi.com
For example, thulium/ytterbium-doped yttrium vanadate (a close relative of YbVO₄) particles can provide a ratiometric thermal response from 288 K to 473 K with high relative thermal sensitivity (0.8–2.2% K⁻¹). acs.org Excitation of Yb³⁺ sensitizers at 980 nm results in Tm³⁺ emissions that are strongly correlated with temperature. acs.org The choice of different emission pairs from the dopant ion allows for versatile sensing applications, including those requiring wavelengths in the near-infrared biological window. acs.org The high sensitivity and non-contact nature of this technique make YbVO₄-based materials candidates for applications in microelectronics, bio-sensing, and other areas where precise temperature monitoring is critical. researchgate.netmdpi.com
Interactive Data Table: Optical Temperature Sensing Properties of Vanadate-Based Materials
| Host Material | Dopant Ions | Temperature Range (K) | Max. Relative Sensitivity (Sᵣ) | Reference |
| YVO₄ | Tm³⁺/Yb³⁺ | 288 - 473 | 2.2% K⁻¹ | acs.org |
| Ca₅Mg₄(VO₄)₆ | Eu³⁺ | 300 - 480 | 1.83% K⁻¹ at 455 K | nih.gov |
| NaY(MoO₄)₂ | Er³⁺/Yb³⁺ | Not specified | 0.00969 K⁻¹ at 439 K | nih.gov |
Future Research Directions and Emerging Paradigms for Vanadium Ytterbium Tetraoxide Research
Integration of Machine Learning and Data Science in Materials Discovery
The application of machine learning (ML) and data science is set to revolutionize the discovery and optimization of materials like Vanadium Ytterbium Tetraoxide. These computational tools can significantly accelerate the process of identifying materials with desired properties, which is often a time-consuming and expensive endeavor when relying solely on experimental methods. nih.gov
Machine learning algorithms, such as multiple linear regression, decision trees, and artificial neural networks, can be trained on existing materials data to predict the properties of novel compounds. nih.gov For instance, in a study on bismuth vanadate (B1173111) (BiVO₄), a related vanadate compound, the XGBoosting algorithm proved highly effective in predicting photocatalytic degradation capacity. nih.gov A similar approach could be employed for YbVO₄ to predict its optical, magnetic, or catalytic performance based on its structural and compositional parameters. nih.govresearchgate.net This predictive capability allows researchers to screen vast numbers of potential material compositions virtually, identifying the most promising candidates for experimental synthesis and validation.
Furthermore, machine learning can aid in understanding complex relationships between synthesis conditions and final material properties. By analyzing large datasets from experiments, ML models can identify the key parameters that influence the performance of YbVO₄, guiding the design of more efficient synthesis protocols. arxiv.org This data-driven approach can uncover non-intuitive correlations that might be missed by traditional research methodologies. The development of ML interatomic potentials, trained on data from density functional theory (DFT) calculations, can also accelerate the simulation of material behavior at the atomic level, providing insights into surface reconstructions and interfaces. researchgate.net
High-Throughput Synthesis and Characterization Approaches for Compositional Space Exploration
To complement the predictive power of machine learning, high-throughput (HT) synthesis and characterization techniques are essential for rapidly exploring the vast compositional space of materials. rsc.org These methods automate and parallelize the synthesis and analysis of large libraries of materials, dramatically increasing the pace of discovery. rsc.org
For oxide materials like YbVO₄, HT workflows for solid-state synthesis are being developed to allow for the rapid screening of different chemical compositions and synthetic conditions. rsc.org This can involve the automated dispensing and mixing of precursor materials, followed by parallel heat treatments and rapid characterization techniques such as X-ray diffraction to identify the crystal structure of the resulting products. Such an approach would enable the systematic exploration of doping YbVO₄ with other elements to tune its properties or to discover new related compounds with enhanced functionalities.
The combination of HT synthesis with machine learning creates a powerful closed-loop system for materials discovery. The data generated from HT experiments can be used to train and refine ML models, which in turn can guide the next round of experiments, making the discovery process increasingly efficient and targeted. chemrxiv.org This synergy has the potential to accelerate the identification of new YbVO₄-based materials for applications in areas like luminescence and catalysis.
Nanoscale Engineering and Quantum Confinement Effects in YbVO₄
Manipulating materials at the nanoscale can lead to the emergence of novel properties not observed in their bulk counterparts. hilarispublisher.com Nanoscale engineering of YbVO₄, such as the synthesis of nanoparticles, nanowires, or thin films, is a promising avenue for tailoring its electronic and optical characteristics. hilarispublisher.comnanox-toulouse.fr
When the dimensions of a semiconductor material are reduced to the scale of its exciton (B1674681) Bohr radius, quantum confinement effects become significant. brunel.ac.ukmdpi.com This leads to the discretization of energy levels, effectively increasing the material's bandgap. brunel.ac.ukwikipedia.org For YbVO₄, this means that by controlling the size of its nanocrystals, it may be possible to tune the wavelength of light it absorbs and emits. wikipedia.org This opens up possibilities for its use in advanced optical applications, such as tunable phosphors for lighting and displays, or as quantum dots for bio-imaging. The synthesis of uniform and well-dispersed YbVO₄ hierarchical nanoarchitectures has already been a subject of research, indicating the feasibility of creating such engineered nanostructures. researchgate.net
The study of quantum confinement in YbVO₄ would involve investigating how its photoluminescence and other optical properties change as a function of particle size. mdpi.com This could lead to the development of YbVO₄-based materials with precisely controlled optical responses, expanding their utility in sensors and other optoelectronic devices.
Exploration of Novel Interfacial Phenomena and Heterostructures Involving YbVO₄
The interface between two different materials can host unique physical and chemical phenomena that are not present in either of the individual components. numberanalytics.com Creating heterostructures that incorporate YbVO₄ with other materials is a compelling strategy for engineering novel functionalities. rsc.org
For example, forming a heterostructure by interfacing YbVO₄ with another semiconductor could lead to enhanced charge separation at the interface, which is beneficial for photocatalytic applications. dntb.gov.ua Research on YbVO₄/CuWO₄ nanocomposites has already pointed towards the potential for such systems in photocatalytic degradation. The properties of such heterostructures are highly dependent on the interfacial coupling, which can be mediated by charge transfer, lattice strain, and polar symmetry. rsc.org
Future research in this area could involve the fabrication of epitaxial thin film heterostructures of YbVO₄ with other oxides. By carefully selecting the substrate and the interfacing material, it may be possible to induce specific strain states in the YbVO₄ layer, thereby modifying its crystal structure and, consequently, its electronic and magnetic properties. The exploration of such interfacial phenomena could lead to the discovery of emergent properties like magnetoelectric coupling or enhanced catalytic activity, opening up new application areas for YbVO₄ in spintronics and energy conversion. rsc.org
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
